molecular formula C16H19N3OS B6982286 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol

1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B6982286
M. Wt: 301.4 g/mol
InChI Key: XMKDPECTWUUHKL-UHFFFAOYSA-N
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Description

1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a benzylsulfanyl group and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a benzylsulfanyl pyrimidine under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidinyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidinone share the piperidine ring structure.

    Benzylsulfanyl derivatives: Compounds with benzylsulfanyl groups, such as benzylsulfanyl pyrimidines.

    Pyrimidinyl derivatives: Compounds like pyrimidinyl piperidines.

Uniqueness: 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzylsulfanyl and pyrimidinyl groups in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-benzylsulfanylpyrimidin-2-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-14-7-10-19(11-8-14)16-17-9-6-15(18-16)21-12-13-4-2-1-3-5-13/h1-6,9,14,20H,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKDPECTWUUHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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